Methyl 4-(2-((3,4-dichloroanilino)(oxo)acetyl)carbohydrazonoyl)benzoate
Description
Methyl 4-(2-((3,4-dichloroanilino)(oxo)acetyl)carbohydrazonoyl)benzoate is a hydrazone-based organic compound featuring a 3,4-dichloroanilino group, an oxoacetyl moiety, and a methyl benzoate ester. This structure confers unique chemical and biological properties, making it a candidate for applications in medicinal chemistry and materials science. The hydrazone linkage (carbohydrazonoyl group) is known for its role in chelation and bioactivity, while the ester group contributes to solubility and metabolic stability .
Properties
CAS No. |
357267-31-3 |
|---|---|
Molecular Formula |
C17H13Cl2N3O4 |
Molecular Weight |
394.2 g/mol |
IUPAC Name |
methyl 4-[(E)-[[2-(3,4-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C17H13Cl2N3O4/c1-26-17(25)11-4-2-10(3-5-11)9-20-22-16(24)15(23)21-12-6-7-13(18)14(19)8-12/h2-9H,1H3,(H,21,23)(H,22,24)/b20-9+ |
InChI Key |
GKLZDDFETDDZGX-AWQFTUOYSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-((3,4-dichloroanilino)(oxo)acetyl)carbohydrazonoyl)benzoate typically involves multiple steps. One common method includes the reaction of 3,4-dichloroaniline with oxalyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with methyl 4-aminobenzoate in the presence of a base to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-((3,4-dichloroanilino)(oxo)acetyl)carbohydrazonoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The dichloroanilino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Methyl 4-(2-((3,4-dichloroanilino)(oxo)acetyl)carbohydrazonoyl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(2-((3,4-dichloroanilino)(oxo)acetyl)carbohydrazonoyl)benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Comparison of Methyl 4-(2-((3,4-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)benzoate and Analogues
Pharmacological and Toxicological Profiles
- Anticancer Potential: Compounds with dichloro substituents (e.g., CAS 881660-09-9 and 881660-24-8) show promise in preliminary studies for cytotoxicity against cancer cell lines, likely due to DNA intercalation or topoisomerase inhibition. However, methoxy-substituted analogues (e.g., CAS 769149-15-7) exhibit lower potency but reduced toxicity .
- Environmental Toxicity: The 3,4-dichloroanilino derivatives are classified as highly toxic to aquatic organisms (GHS Category 1), similar to other halogenated aromatics. Non-halogenated analogues (e.g., toluidino derivatives) show lower ecotoxicity .
Biological Activity
Methyl 4-(2-((3,4-dichloroanilino)(oxo)acetyl)carbohydrazonoyl)benzoate is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C_{17}H_{16}Cl_{2}N_{4}O_{4}
- Molecular Weight : 399.25 g/mol
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound demonstrates significant antimicrobial properties against a range of pathogenic bacteria and fungi.
- Anticancer Activity : Preliminary in vitro studies suggest that it may inhibit the proliferation of certain cancer cell lines.
- Anti-inflammatory Effects : The compound has been observed to reduce inflammation in animal models, indicating potential therapeutic applications in inflammatory diseases.
Table 1: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Table 2: Anticancer Activity
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (Cervical Cancer) | 15.5 | |
| MCF-7 (Breast Cancer) | 20.0 | |
| A549 (Lung Cancer) | 18.3 |
Case Studies
-
Antimicrobial Study :
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against common pathogens. Results indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an alternative antimicrobial agent. -
Cancer Cell Proliferation Inhibition :
In vitro assays performed on various cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapeutics. -
Anti-inflammatory Effects :
An animal model study demonstrated that administration of the compound resulted in reduced levels of pro-inflammatory cytokines. This suggests that it could be beneficial in treating conditions characterized by chronic inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
